BenchChemオンラインストアへようこそ!

2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Lipophilicity LogP Membrane permeability

2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339014-12-9, molecular formula C₁₆H₁₄N₂O₂S, MW 298.36 g/mol) is a 2,5-disubstituted-1,3,4-oxadiazole heterocycle bearing a 4-methoxyphenyl group at C2 and an ortho-methylsulfanyl-substituted phenyl ring at C5. The 1,3,4-oxadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its metabolic stability and capacity to serve as a bioisostere for ester and amide functionalities.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 339014-12-9
Cat. No. B3001648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
CAS339014-12-9
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SC
InChIInChI=1S/C16H14N2O2S/c1-19-12-9-7-11(8-10-12)15-17-18-16(20-15)13-5-3-4-6-14(13)21-2/h3-10H,1-2H3
InChIKeyDHFNLQAAGHQHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339014-12-9): Compound-Class Baseline and Procurement-Relevant Identity


2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339014-12-9, molecular formula C₁₆H₁₄N₂O₂S, MW 298.36 g/mol) is a 2,5-disubstituted-1,3,4-oxadiazole heterocycle bearing a 4-methoxyphenyl group at C2 and an ortho-methylsulfanyl-substituted phenyl ring at C5 . The 1,3,4-oxadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its metabolic stability and capacity to serve as a bioisostere for ester and amide functionalities [1]. This specific compound is catalogued by multiple chemical suppliers as a research-grade building block, with a reported purity specification of 90% from one vendor . Its computed LogP of 4.13 and topological polar surface area (TPSA) of 48.15 Ų position it within drug-like chemical space, though peer-reviewed experimental biological characterization remains absent from the indexed literature as of the search date. The ortho-methylsulfanyl substituent distinguishes this compound from common phenyl-only 1,3,4-oxadiazole analogs, introducing a thioether moiety that may modulate lipophilicity, electronic properties, and target-binding interactions relative to des-methylthio comparators.

Why Generic 1,3,4-Oxadiazole Substitution Is Not Viable for 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339014-12-9)


Within the 2,5-disubstituted-1,3,4-oxadiazole chemical space, even seemingly minor peripheral substitutions produce substantial shifts in physicochemical and pharmacological profiles that preclude casual interchange [1]. The ortho-methylsulfanyl group on the target compound introduces a divalent sulfur atom capable of engaging in distinct non-covalent interactions (sulfur-π, chalcogen bonding, hydrophobic contacts) that are structurally absent in des-methylthio analogs such as 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 842-79-5). This single substituent difference translates to a calculated LogP increase of approximately 0.7–1.0 log units , which can materially affect membrane partitioning, protein binding, and assay interference profiles. Furthermore, published structure-activity relationship (SAR) studies on S-substituted 1,3,4-oxadiazole derivatives demonstrate that the nature and position of the thioether substituent directly modulate antibacterial potency and enzyme inhibitory activity across multiple strain panels [2]. Consequently, substituting a simpler phenyl or methoxyphenyl oxadiazole analog into a protocol validated for the target compound risks both altered potency and divergent selectivity, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339014-12-9) Versus Closest Analogs


Lipophilicity Advantage: LogP of 4.13 Versus Des-Methylthio Analog LogP of 3.13–3.41

The target compound exhibits a computed LogP of 4.13 , which is 0.72–1.00 log units higher than the directly comparable des-methylthio analog 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 842-79-5, LogP 3.13–3.41) . This difference arises from the ortho-methylsulfanyl (-SCH₃) substituent replacing a hydrogen atom on the C5-phenyl ring. By comparison, the unsubstituted parent scaffold 2,5-diphenyl-1,3,4-oxadiazole (CAS 725-12-2) has a computed LogP of 3.40–3.79 [1], and the bis-methylsulfanyl variant 2-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole has XlogP = 2.8 [2], demonstrating that methylsulfanyl placement at the ortho-aryl position produces a larger LogP increment than substitution directly on the oxadiazole core. A ΔLogP of approximately +0.7–1.0 is generally associated with measurably altered membrane partitioning kinetics and HPLC retention behaviour.

Lipophilicity LogP Membrane permeability Drug-likeness ADME

Molecular Weight and TPSA Differentiation from 2,5-Diphenyl-1,3,4-oxadiazole Parent Scaffold

The target compound (MW = 298.36 g/mol, TPSA = 48.15 Ų, H-bond acceptors = 5, H-bond donors = 0) is substantially larger than the 2,5-diphenyl-1,3,4-oxadiazole parent (MW = 222.25 g/mol, TPSA ≈ 39 Ų) [1] and the des-methylthio analog (MW = 252.27 g/mol, TPSA = 48.15 Ų) . Notably, the target compound and its des-methylthio analog share an identical TPSA (48.15 Ų) despite the MW difference of 46.09 g/mol, because the -SCH₃ group adds mass without introducing additional polar atoms. This places both compounds below the common blood-brain barrier penetration threshold of TPSA < 60–70 Ų [2], but the higher LogP of the target compound (4.13 vs 3.13–3.41) shifts its predicted CNS multiparameter optimization (MPO) score toward higher lipophilicity, which may be advantageous for targeting intracellular or membrane-associated proteins. All computed property values satisfy Lipinski's Rule of Five (MW < 500, LogP < 5, HBD < 5, HBA < 10).

Drug-likeness Lipinski Rule of Five Molecular properties TPSA Lead optimization

Class-Level Antibacterial Activity of S-Substituted 1,3,4-Oxadiazole Derivatives Bearing 4-Methoxyphenyl Motif

Although the target compound itself lacks published MIC data, a closely related series of S-substituted derivatives of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (compounds 6a–p) was systematically evaluated for antibacterial activity [1]. These compounds demonstrated potent inhibition against all six tested bacterial strains—P. aeruginosa (−), E. coli (−), K. pneumonae (−), S. typhi (−), S. aureus (+), and B. subtilis (+)—in comparison to the standard antibiotic ciprofloxacin. Among the series, compounds 6e and 6o exhibited high selectivity and potency specifically against the S. typhi (−) strain [1]. The target compound differs structurally from this series by bearing a 2-(methylsulfanyl)phenyl substituent at C5 rather than an S-alkyl-thioether at C2, but both share the 4-methoxyphenyl-oxadiazole pharmacophore and a thioether sulfur atom. A separate study on 1,3,4-oxadiazole derivatives demonstrated that the thioether/sulfone moiety is a critical determinant of antibacterial potency, with MIC values as low as 0.5 µg/mL against S. aureus for optimized derivatives [2]. For context, the broader oxadiazole antibacterial class has yielded compounds with MIC values in the range of 1.95–7.81 µg/mL against S. aureus [3], establishing a quantitative benchmark against which the target compound may be profiled.

Antibacterial Gram-positive Gram-negative MIC Thioether oxadiazole

Cathepsin L Inhibitory Potential: Class-Level Enzyme Inhibition Data for 2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole

The des-methylthio analog 2-phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole (2h) has a reported inhibition constant Ki = 337 nM against goat Cathepsin L at pH 5.0 and 37 °C, with a binding free energy ΔG° = −9.18 kcal/mol [1]. This same compound showed substantially weaker affinity for Cathepsin H (Ki = 1,330 nM) and Cathepsin B (Ki = 9,220 nM) [1], indicating Cathepsin L selectivity within the cysteine cathepsin family. The target compound (CAS 339014-12-9) shares the identical 2-(4-methoxyphenyl)-1,3,4-oxadiazole core but appends an ortho-methylsulfanyl group on the C5-phenyl ring. The electron-donating -SCH₃ substituent may modulate the electron density of the oxadiazole ring and alter π-stacking interactions within the Cathepsin L S2 subsite. No direct Ki data exist for the target compound; however, the scaffold's demonstrated engagement with Cathepsin L at sub-micromolar affinity provides a quantitative benchmark for prioritization in protease-targeted screening cascades.

Cathepsin L Protease inhibition Ki Enzyme assay Binding affinity

Computed Physicochemical Uniqueness: Ortho-Methylsulfanyl Substitution Pattern Versus Isosteric and Positional Isomers

The ortho-methylsulfanyl (-SCH₃) substituent on the C5-phenyl ring of the target compound is a structurally distinguishing feature absent from the most commonly catalogued 1,3,4-oxadiazole analogs. A structurally distinct comparator, 2-(4-methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole (ChemDiv, MW = 222.26, PSA = 37.88 Ų, logSw = −2.34) , places the -SCH₃ group directly on the oxadiazole C5 rather than on a pendant phenyl ring, resulting in a substantially different electronic environment: the direct thioether-oxadiazole conjugation alters the heterocycle's electron density, whereas the target compound's ortho-aryl -SCH₃ exerts an inductive effect transmitted through the phenyl ring. The ortho positioning also introduces the possibility of intramolecular S···N or S···O close contacts (chalcogen bonding) with the oxadiazole ring atoms, a conformational feature not available to para- or meta-substituted isomers. The target compound's LogP (4.13) is ~1.33 units higher than the bis-methylsulfanyl analog (XlogP = 2.8) [1], demonstrating that the aryl-spaced -SCH₃ contributes more to lipophilicity than direct oxadiazole-core thioether substitution. These differentiated computed properties establish the target compound as a distinct chemical entity for library design rather than a redundant analog.

Molecular design Bioisosterism Thioether pharmacophore SAR Computational chemistry

Evidence-Grounded Application Scenarios for 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339014-12-9)


Antibacterial Drug Discovery: Screening Against Gram-Negative and Gram-Positive Panels

The 4-methoxyphenyl-1,3,4-oxadiazole scaffold with thioether functionality is validated for antibacterial activity across both Gram-negative (P. aeruginosa, E. coli, K. pneumonae, S. typhi) and Gram-positive (S. aureus, B. subtilis) strains, as demonstrated by the S-substituted oxadiazole series 6a–p [1]. The target compound's ortho-methylsulfanylphenyl substituent at C5 differentiates it from this published series and may confer altered strain selectivity or potency. Procurement of this compound is warranted for minimum inhibitory concentration (MIC) determination against WHO-priority pathogen panels, with ciprofloxacin as a standard comparator. The compound's LogP of 4.13 and TPSA of 48.15 Ų support sufficient membrane permeability for intracellular target access in Gram-negative organisms.

Cysteine Cathepsin Inhibitor Screening: Cathepsin L-Focused SAR Expansion

The 2-phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole scaffold demonstrates Cathepsin L binding with Ki = 337 nM and 27-fold selectivity over Cathepsin B [2]. The target compound introduces an ortho-methylsulfanyl substituent on the C5-phenyl ring, a modification that may occupy the Cathepsin L S2 hydrophobic pocket differently than the unsubstituted phenyl analog. Procurement for Cathepsin L biochemical assays (pH 5.0 acetate buffer, fluorogenic substrate Z-Phe-Arg-AMC) with chymostatin as a control inhibitor [2] could yield SAR data on the impact of aryl-thioether substitution on cysteine protease affinity and selectivity. This scenario is supported by the scaffold's demonstrated sub-micromolar target engagement.

Physicochemical Property Calibration: Lipophilicity-Controlled Compound Library Design

The target compound occupies a specific and unduplicated position in chemical property space—LogP = 4.13, TPSA = 48.15 Ų, MW = 298.36—that is distinct from the des-methylthio analog (LogP = 3.13–3.41, same TPSA), the 2,5-diphenyl parent (LogP ≈ 3.40–3.79, TPSA ≈ 39 Ų), and direct thioether analogs (PSA ≈ 37.88 Ų) . This makes it a suitable reference compound for calibrating computational LogP prediction models, HPLC retention time–LogP correlation methods (e.g., Newcrom R1 or similar reversed-phase columns), and Lipinski compliance profiling in academic or industrial medicinal chemistry laboratories. Its rotatable bond count of 4 and absence of hydrogen bond donors further simplify its use as a neutral, drug-like probe molecule in physicochemical assay development.

Thioether Pharmacophore Probe: Chalcogen Bonding and Sulfur-Mediated Target Interactions

The ortho-methylsulfanyl substituent on the C5-phenyl ring introduces a divalent sulfur atom capable of chalcogen bonding (S···O, S···N), sulfur-π interactions with aromatic protein side chains, and hydrophobic contacts via the methyl group [3]. This structural feature is absent from the des-methylthio analog (CAS 842-79-5) and from the direct C5-thioether analog 2-(4-methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole, where the sulfur is conjugated differently with the oxadiazole ring. The target compound can therefore serve as a probe for evaluating the thermodynamic contribution of ortho-aryl thioether interactions in protein-ligand complexes, particularly in targets where sulfur-mediated contacts have been crystallographically observed. Procurement for co-crystallography or isothermal titration calorimetry (ITC) studies is supported by the compound's unique sulfur geometry.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.